Deupirfenidone
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Overview
Description
Deupirfenidone is a deuterated form of pirfenidone, a compound known for its anti-fibrotic and anti-inflammatory properties. This compound is being developed for the treatment of conditions involving inflammation and fibrosis, such as idiopathic pulmonary fibrosis (IPF). The deuteration process aims to improve the pharmacokinetic profile of pirfenidone, enhancing its efficacy and tolerability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deupirfenidone involves the selective deuteration of pirfenidone. This process typically includes the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for deuteration often involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The scalability of the process is crucial for meeting the demands of clinical and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Deupirfenidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Deupirfenidone has a wide range of scientific research applications:
Chemistry: It is used in studies exploring the effects of deuteration on pharmacokinetics and pharmacodynamics.
Biology: this compound is investigated for its role in modulating biological pathways involved in fibrosis and inflammation.
Medicine: It is being developed as a therapeutic agent for conditions like idiopathic pulmonary fibrosis and other fibrotic diseases
Industry: this compound’s improved pharmacokinetic profile makes it a candidate for industrial-scale production and commercialization.
Mechanism of Action
Deupirfenidone exerts its effects by modulating multiple molecular targets and pathways involved in fibrosis and inflammation. It inhibits the synthesis of pro-fibrotic and pro-inflammatory cytokines, thereby reducing the progression of fibrotic diseases. The deuteration process slows down the metabolism of the compound, leading to a more sustained therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Pirfenidone: The parent compound of deupirfenidone, known for its anti-fibrotic properties.
Nintedanib: Another anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis.
Deuterated Drugs: Other deuterated drugs that have been developed to improve pharmacokinetic profiles.
Uniqueness
This compound is unique due to its deuterated structure, which enhances its pharmacokinetic properties compared to pirfenidone. This modification leads to better tolerability and potentially improved efficacy, making it a promising candidate for the treatment of fibrotic diseases .
Properties
CAS No. |
1093951-85-9 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
188.24 g/mol |
IUPAC Name |
1-phenyl-5-(trideuteriomethyl)pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |
InChI Key |
ISWRGOKTTBVCFA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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